molecular formula C12H11NO3 B1585864 Ethyl 3-(4-cyanophenyl)-3-oxopropanoate CAS No. 49744-93-6

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Cat. No.: B1585864
CAS No.: 49744-93-6
M. Wt: 217.22 g/mol
InChI Key: ITKQVWKZLCNILF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H11NO3This compound is characterized by a light yellow to orange crystalline appearance and is primarily used in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethyl 3-(4-cyanophenyl)-3-oxopropanoate involves the reaction of ethyl 3-iodopropionate with 4-cyanophenylzinc bromide. The process begins with the preparation of ethyl 3-iodopropionate by refluxing ethyl 3-chloropropionate with sodium iodide in acetone. The resulting product is then reacted with 4-cyanophenylzinc bromide in the presence of nickel acetylacetonate as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized for higher yields and purity, and the process is scaled up to meet industrial demands. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:

Mechanism of Action

The mechanism of action of ethyl 3-(4-cyanophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in the synthesis of bioactive molecules that interact with enzymes, receptors, or other biological targets. The exact mechanism depends on the specific application and the structure of the final product synthesized from this compound .

Comparison with Similar Compounds

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate can be compared with other similar compounds such as ethyl 2-(4-cyanophenyl)-2-oxopropanoate and ethyl 3-(4-aminophenyl)-3-oxopropanoate. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the nitrile group in this compound makes it unique and suitable for specific synthetic applications .

Properties

IUPAC Name

ethyl 3-(4-cyanophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-9(8-13)4-6-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKQVWKZLCNILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374100
Record name ethyl 3-(4-cyanophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49744-93-6
Record name ethyl 3-(4-cyanophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(4-Cyanophenyl)-3-oxopropionate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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